molecular formula C8H14N2O2 B596251 Azetidin-3-yl(morpholino)methanone CAS No. 1316225-39-4

Azetidin-3-yl(morpholino)methanone

Cat. No.: B596251
CAS No.: 1316225-39-4
M. Wt: 170.212
InChI Key: BMMPKTKNBPAPBA-UHFFFAOYSA-N
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Description

Azetidin-3-yl(morpholino)methanone is a compound that features a four-membered azetidine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of azetidine-3-carboxylic acid derivatives, which are reacted with morpholine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of azetidin-3-yl(morpholino)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups to the azetidine ring .

Mechanism of Action

The mechanism of action of azetidin-3-yl(morpholino)methanone involves its interaction with specific molecular targets. The azetidine ring’s strain and the morpholine group’s presence contribute to its reactivity and ability to interact with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: Azetidin-3-yl(morpholino)methanone is unique due to the combination of the azetidine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs .

Properties

IUPAC Name

azetidin-3-yl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPKTKNBPAPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734835
Record name (Azetidin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316225-39-4
Record name (Azetidin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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